Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green solvents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group to form amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like methanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano and ester groups further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate: This compound has a bromine atom instead of a cyano group, leading to different chemical properties and reactivity.
1H-Indole-3-carbaldehyde: A simpler indole derivative used as a precursor in various synthetic routes.
Uniqueness
Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is unique due to its combination of the cyano group and the cyclobuta[b]indole structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 6-cyano-1,2,2a,7b-tetrahydrocyclobuta[b]indole-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)15-11-5-3-9(11)10-6-8(7-14)2-4-12(10)15/h2,4,6,9,11H,3,5H2,1H3 |
InChI Key |
SZLIWLXCXHVJPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2CCC2C3=C1C=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.